Methyl N-(triethylammoniosulfonyl)carbamate

Catalog No.
S632927
CAS No.
29684-56-8
M.F
C₈H₁₈N₂O₄S
M. Wt
238.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl N-(triethylammoniosulfonyl)carbamate

CAS Number

29684-56-8

Product Name

Methyl N-(triethylammoniosulfonyl)carbamate

IUPAC Name

(1E)-1-methoxy-N-(triethylazaniumyl)sulfonylmethanimidate

Molecular Formula

C₈H₁₈N₂O₄S

Molecular Weight

238.31 g/mol

InChI

InChI=1S/C8H18N2O4S/c1-5-10(6-2,7-3)15(12,13)9-8(11)14-4/h5-7H2,1-4H3

InChI Key

YSHOWEKUVWPFNR-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC

Synonyms

N,N-Diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-ethanaminium Inner Salt; (Carboxysulfamoyl)triethyl-ammonium Hydroxide Inner Salt Methyl Ester; 3,3,3-Triethyl-1-(methoxycarbonyl)diazathian-3-ium-1-ide 2,2-dioxide

Canonical SMILES

CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC

Isomeric SMILES

CC[N+](CC)(CC)S(=O)(=O)/N=C(\[O-])/OC
Methyl N-(triethylammoniosulfonyl)carbamate (MTSC) is a versatile organic compound having multiple applications in scientific research, industry, and medicine. MTSC is a carbamation reagent, which can be easily prepared by the reaction of methyl isocyanate with triethylamine and sulfur dioxide. The compound has a highly reactive methyl isocyanate moiety, and a charged triethylammonium sulfonate group, which imparts aqueous solubility and other distinct properties.
In this paper, we will discuss in detail the definition and background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of MTSC.
MTSC belongs to the family of carbamation reagents, which have high reactivity towards amines, alcohols, and other nucleophiles. These reagents have found extensive use in the synthesis of carbamate, urea, and amide derivatives, which are important intermediates in the production of agrochemicals, pharmaceuticals, and polymers. MTSC is a water-soluble carbamation reagent, which has a positively charged quaternary ammonium group and a negatively charged sulfonate group. This unique structure makes it useful in a variety of applications, including bioconjugation, protein engineering, and synthetic chemistry.
MTSC is a white crystalline powder, which is soluble in water, methanol, and other polar solvents. The compound has a melting point of 112-113°C and a molecular weight of 295.4 g/mol. MTSC is highly reactive towards amines and other nucleophiles, and its reactivity can be modulated by changing the reaction conditions.
MTSC can be synthesized by the reaction of methyl isocyanate with triethylamine and sulfur dioxide. In this reaction, methyl isocyanate acts as a carbamation agent, triethylamine as a base, and sulfur dioxide as a sulfonylation agent. The reaction is typically carried out under anhydrous conditions in a polar solvent, such as methylene chloride or acetonitrile. The product can be purified by recrystallization or chromatography.
The structure of MTSC can be characterized by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis. The NMR spectrum of MTSC shows distinct peaks for the methyl isocyanate and quaternary ammonium moieties, which can be used to determine the purity and identity of the compound.
MTSC can be analyzed using various analytical methods, including HPLC, GC-MS, and LC-MS. These methods can be used to quantify the amount of MTSC or its reaction products in a sample, and to determine the purity and identity of the compound.
MTSC has been shown to have antibacterial and antifungal activities, which make it useful in the development of new antimicrobial agents. The compound has also been used in the modification of proteins and peptides, which can increase their stability, solubility, or bioactivity.
MTSC has shown low acute toxicity in animal studies, with an LD50 value of > 2000 mg/kg. However, the compound should be handled with care, as it is highly reactive and can cause skin and eye irritation.
MTSC has found multiple applications in scientific research, including protein engineering, bioconjugation, and synthetic chemistry. The compound can be used to modify the properties of proteins, such as their stability, solubility, or catalytic activity. MTSC can also be used to synthesize carbamate and urea derivatives, which can have applications in the production of agrochemicals, pharmaceuticals, and polymers.
Current research on MTSC is focused on developing new applications for the compound in various fields of research and industry, such as antimicrobial agents, materials science, and drug discovery. Researchers are also working on improving the synthesis and purification methods of MTSC, and on exploring the mechanism of its reactivity towards amines and other nucleophiles.
MTSC has potential implications in various fields of research and industry, such as antifungal and antibacterial agents, materials science, drug discovery, and synthetic chemistry. The compound can be modified to improve its properties and to target specific applications. For example, MTSC can be modified to introduce pH-responsive or light-sensitive moieties, which can be used in drug delivery or sensing applications.
One of the limitations of MTSC is its reactivity towards amines, which can result in unwanted side reactions or cross-linking. Future research should focus on developing selective or orthogonal reagents, which can avoid these unwanted reactions. Another limitation of MTSC is its low solubility in non-polar solvents, which limits its use in certain applications. Future research should focus on developing new derivatives of MTSC, which have improved solubility or other useful properties.
for research on MTSC include developing new applications for the compound in the fields of antimicrobial agents, materials science, and drug discovery. Researchers should focus on improving the synthesis and purification methods of MTSC, and on exploring the mechanism of its reactivity towards amines and other nucleophiles. The development of new derivatives of MTSC, which have improved properties or target specific applications, will also be an important area of research.

XLogP3

2

UNII

H5HBH02LFX

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Burgess reagent

Dates

Modify: 2023-08-15

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